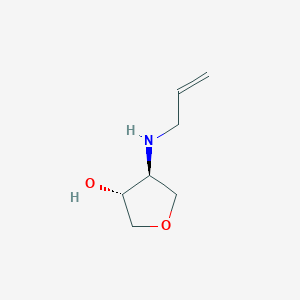

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol

Description

Rel-(3R,4S)-4-(Allylamino)tetrahydrofuran-3-ol is a tetrahydrofuran (THF) derivative characterized by a five-membered oxygen-containing ring with an allylamino (-NH-CH2CHCH2) group at position 4 and a hydroxyl (-OH) group at position 3. Its stereochemistry, designated as "rel-(3R,4S)," indicates the relative configuration of chiral centers at C3 and C4.

Properties

IUPAC Name |

(3R,4S)-4-(prop-2-enylamino)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-8-6-4-10-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVLRDHTNLKIB-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@H]1COC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.

Introduction of Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine as the nucleophile.

Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.

Deprotection: If protective groups were used, they are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the allylamino group.

Substitution: The allylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, PCC

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Allylamine, other nucleophiles

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of deoxygenated or modified amine derivatives

Substitution: Formation of substituted tetrahydrofuran derivatives

Scientific Research Applications

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound shares a THF core with multiple analogues but differs in substituent groups, which critically influence physicochemical and biological properties. Key analogues include:

Key Observations :

- Allylamino vs.

- Alkyloxy Side Chains : Analogues with long alkyl chains (e.g., octyloxy, dodecyloxy) exhibit enhanced lipophilicity, which correlates with improved membrane permeability in antitumor studies .

- Amino Group Position: The -NH2/-NH- group at C4 in all analogues suggests a conserved role in hydrogen bonding, critical for biological interactions.

Spectroscopic and Analytical Data

13C NMR Shifts :

- Target Compound: Not reported.

- (2R,3R,4S)-4-Amino-2-((dodecyloxy)methyl)THF-3-ol : δ 84.52 (C2), 79.88 (C4), 74.73 (C3), confirming THF ring carbons.

- (3R,4S)-4-(Benzylamino)THF-3-ol : Aromatic carbons (δ ~125–140 ppm) absent in the target compound.

HRMS Validation :

- Analogues with alkyloxy chains (e.g., C15H32NO3) show precise mass matches (Δ < 0.001 Da) , suggesting robust synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.